molecular formula C18H18Cl2N2OS B2981650 N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea CAS No. 866151-66-8

N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea

Cat. No.: B2981650
CAS No.: 866151-66-8
M. Wt: 381.32
InChI Key: MEYIHSOBZYUUDX-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea is a thiourea derivative characterized by a 2,4-dichlorobenzoyl group and a 4-isopropyl-3-methylphenyl substituent. Thiourea derivatives are known for their diverse biological activities, including anticancer and enzyme inhibitory properties. The compound is synthesized via the Schotten-Baumann reaction, involving the condensation of 2,4-dichlorobenzoyl chloride with N-phenylthiourea under controlled conditions .

Properties

IUPAC Name

2,4-dichloro-N-[(3-methyl-4-propan-2-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2OS/c1-10(2)14-7-5-13(8-11(14)3)21-18(24)22-17(23)15-6-4-12(19)9-16(15)20/h4-10H,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYIHSOBZYUUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-isopropyl-3-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(4-isopropyl-3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with cellular receptors or proteins.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features and Substituent Effects

Thiourea derivatives exhibit variations in substituents that critically influence their electronic, steric, and hydrogen-bonding properties. Key comparisons include:

Compound Substituents Notable Structural Features Reference
Target compound 2,4-Dichlorobenzoyl; 4-isopropyl-3-methylphenyl Bulky isopropyl/methyl groups may enhance lipophilicity and membrane permeability
1-(4-Chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea 4-Chlorobenzoyl; 2,4,6-trichlorophenyl Intramolecular N–H⋯O hydrogen bond stabilizes thione tautomer; planar thiocarbonyl group
N-Benzoyl-N'-(3-hydroxyphenyl)thiourea Benzoyl; 3-hydroxyphenyl Syn–anti configuration across C=S bond; hydroxyl group enables H-bonding with targets
N-(3-Methylbenzoyl)-N'-(4-phenoxyphenyl)thiourea 3-Methylbenzoyl; 4-phenoxyphenyl Phenoxy group may enhance π-π stacking interactions in biological systems
  • Chlorine Substitution : Chlorine atoms (e.g., in 2,4-dichlorobenzoyl or 2,4,6-trichlorophenyl groups) increase electronegativity and may improve binding to hydrophobic enzyme pockets .
  • Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N–H⋯O in ) stabilize the thione tautomer, favoring biological activity over the thiol form .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Thiourea derivatives show C=S stretching at 1243–1258 cm⁻¹ and carbonyl (C=O) bands at 1663–1682 cm⁻¹. The absence of C=O bands in triazole-thiones confirms tautomerization .
  • Crystallography :
    • Bond lengths in 1-(4-chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea: C–S = 1.68 Å, C–O = 1.22 Å, consistent with thiourea derivatives .
    • Planar thiocarbonyl groups facilitate π-stacking in crystal lattices, enhancing stability .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine or bromine substituents improve binding to enzymes or DNA via hydrophobic and electrostatic interactions .
  • Bulky Substituents : 4-Isopropyl-3-methylphenyl groups may reduce solubility but improve membrane penetration .
  • Tautomerism : Thione tautomers (vs. thiol) are generally more stable and biologically active due to favorable hydrogen-bonding networks .

Biological Activity

N-(2,4-Dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea (CAS No. 866151-66-8) is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18Cl2N2OS
  • Molecular Weight : 381.32 g/mol
  • Purity : >90% .

Synthesis

The compound is synthesized through a Schotten-Baumann reaction involving N-phenylthiourea and 2,4-dichlorobenzoyl chloride. This reaction typically requires low temperatures initially, followed by refluxing to yield the desired product. The synthesis has been confirmed through various spectroscopic techniques including IR, NMR, and mass spectrometry .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound analogs:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and T47D. Results indicated that it exhibits significantly higher cytotoxicity compared to hydroxyurea, with selectivity indices suggesting its potential as a chemotherapeutic agent .
  • Mechanism of Action : Thiourea derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. They target receptor protein tyrosine kinases and DNA topoisomerases, which are crucial for cellular replication and survival .

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Spectrum of Activity : In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) values varied based on the specific pathogen tested, indicating a broad spectrum of antimicrobial activity .
  • Comparison with Other Compounds : The antimicrobial effects were comparable to established agents, making it a candidate for further development in treating infections caused by multidrug-resistant strains .

Case Studies and Research Findings

StudyFindings
Kesuma et al. (2022)Demonstrated superior cytotoxicity against MCF-7 and T47D compared to hydroxyurea; significant selectivity index noted .
Antimicrobial Study (2008)Showed effective inhibition against S. aureus and E. coli with MIC values ranging from 32 to 1024 μg/mL .
Comparative AnalysisThis compound exhibited better activity than traditional antibiotics in specific assays .

Q & A

Basic: What are the standard synthetic routes for N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea, and what analytical techniques are used for characterization?

Methodological Answer:
The synthesis typically involves the in situ generation of 2,4-dichlorobenzoyl isothiocyanate by reacting 2,4-dichlorobenzoyl chloride with potassium thiocyanate in dry acetone or acetonitrile. This intermediate is then reacted with 4-isopropyl-3-methylaniline under stirring at room temperature. The product is isolated via acidified aqueous workup and purified by recrystallization using solvent mixtures like methanol/dichloromethane (yields ~85–90%) . Characterization employs:

  • FTIR to confirm thiourea C=S (∼1250–1300 cm⁻¹) and C=O (∼1650–1700 cm⁻¹) stretches.
  • NMR (¹H/¹³C) to verify substituent integration and acyl/aryl group connectivity.
  • Single-crystal X-ray diffraction for definitive structural assignment, including bond lengths and torsion angles .

Basic: How is the crystal structure of this thiourea derivative determined, and what structural features are commonly observed?

Methodological Answer:
Crystal structures are resolved via single-crystal X-ray diffraction using programs like SHELXL for refinement . Key structural features include:

  • Planar thiourea core : The C=S and C=O groups are nearly coplanar, with torsional angles <10° between the thiocarbonyl and carbonyl planes .
  • Intramolecular N–H⋯O hydrogen bonds , forming six-membered rings that stabilize the thione conformation.
  • Intermolecular N–H⋯S hydrogen bonds , creating dimeric motifs in the crystal lattice .
  • Dihedral angles between aromatic rings (e.g., 9.35° in analogous compounds) that influence packing and reactivity .

Advanced: What methodological considerations are critical for resolving discrepancies in hydrogen bonding patterns observed in different crystalline forms of the compound?

Methodological Answer:
Discrepancies in hydrogen bonding may arise from polymorphism , solvate formation , or crystallization conditions (e.g., solvent polarity, temperature). To resolve these:

  • Perform graph set analysis to classify hydrogen-bonding motifs (e.g., chains, rings) and compare with analogous structures in the Cambridge Structural Database (CSD) .
  • Use SHELXL refinement with restraints for H-atom positions to model weak or disordered interactions accurately .
  • Conduct variable-temperature crystallography or solvent-exchange experiments to probe dynamic hydrogen-bonding behavior .
  • Cross-validate with solid-state NMR or DFT calculations to assess bond strength and geometry .

Advanced: How can computational chemistry methods complement experimental data in understanding the electronic structure and reactivity of this thiourea derivative?

Methodological Answer:
Computational approaches like density functional theory (DFT) provide insights into:

  • Electrostatic potential surfaces to predict reactive sites (e.g., sulfur in C=S for nucleophilic attacks) .
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer interactions, relevant for biological activity or coordination chemistry .
  • Non-covalent interaction (NCI) analysis to visualize hydrogen bonds and van der Waals forces in crystal packing .
  • Molecular docking to simulate binding modes with biological targets (e.g., enzymes or DNA) and guide structure-activity studies .

Advanced: What strategies are effective in analyzing the bioactivity of acylthiourea compounds, and how do structural modifications influence their biological interactions?

Methodological Answer:
Bioactivity analysis involves:

  • Enzyme inhibition assays : Test interactions with targets like ribonucleotide reductase (RNR) or urease using spectrophotometric methods .
  • DNA-binding studies : Use UV-Vis titration, fluorescence quenching, or gel electrophoresis to assess intercalation/groove-binding .
  • Antimicrobial screening : Employ microdilution assays against pathogens (e.g., Pyricularia oryzae) to correlate substituent effects (e.g., chloro vs. methoxy groups) with potency .
  • Structural optimization : Modify substituents (e.g., electron-withdrawing Cl groups on benzoyl rings) to enhance hydrogen bonding or lipophilicity, improving membrane permeability .

Advanced: How do solvent and crystallization conditions affect the formation of polymorphs or solvates in this thiourea compound?

Methodological Answer:
Polymorph/solvate control requires:

  • Solvent screening : Polar aprotic solvents (e.g., acetone) favor specific hydrogen-bonded dimers, while dichloromethane/methanol mixtures may induce solvate formation .
  • Slow evaporation vs. rapid cooling : Slow evaporation often yields thermodynamically stable forms, while rapid cooling traps metastable polymorphs .
  • Thermogravimetric analysis (TGA) and powder XRD to identify solvent loss events and lattice differences.
  • CSD mining to identify common packing motifs and predict crystallization outcomes .

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